2-(キノキサリン-2-イルチオ)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

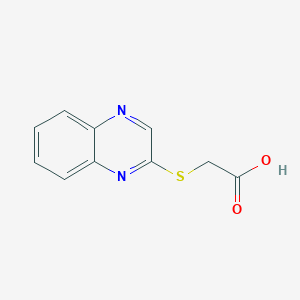

2-(Quinoxalin-2-ylthio)acetic acid is an organic compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol.

科学的研究の応用

不均一系触媒

本化合物に関連するキノキサリン-2(1H)-オンは、不均一系触媒反応で使用されてきました . これらの反応は、原子経済的、環境に優しく、持続可能であるため、さまざまな官能基化キノキサリン-2(1H)-オンを調製するのに理想的です . これは、材料科学および医薬品化学において有望な用途があります .

医薬品の用途

キノキサリン-2(1H)-オンは、医薬品分野における幅広い用途のために大きな関心を集めてきました . それらは、さまざまな病気や状態に対する薬の開発に使用されてきました .

材料科学

キノキサリン-2(1H)-オンは、材料科学の分野で応用が見出されています . それらは、グラファイト相窒化炭素、MOF、COF、イオン交換樹脂、圧電材料、マイクロカプセル触媒など、さまざまな材料の開発に使用されてきました .

ファインケミカルの合成

キノキサリン-2(1H)-オンを含む不均一系触媒は、世界で生産される化学製品の80%以上において不可欠な役割を果たしています . これは、ファインケミカルの合成において不可欠なツールとなっています .

C-B/Si/P/R F /X/Se結合の構築

キノキサリン-2(1H)-オンの不均一系触媒反応の将来の開発には、不均一系触媒反応によるC-B/Si/P/R F /X/Se結合の構築が含まれます .

不均一系触媒の濃縮

キノキサリン-2(1H)-オンは、金属酸化物、グラフェン系複合材料、ドーピングされた金属ナノ粒子、分子篩ベースの多孔質材料などの不均一系触媒の濃縮にも使用されます .

作用機序

Target of Action

Quinoxalin-2(1h)-ones, a related class of compounds, have been studied for their interaction with various targets .

Mode of Action

Quinoxalin-2(1h)-ones have been reported to undergo c3–h acylation with α-oxo-carboxylic acids under thermo conditions, a reaction that proceeds via a radical process . Similarly, they can undergo C3 alkylation using trifluoroacetic acid as a hydrogen atom transfer reagent and air as an oxidant .

Biochemical Pathways

Quinoxalin-2(1h)-ones are known to be involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Result of Action

Related compounds, quinoxalin-2(1h)-ones, have been reported to undergo various chemical reactions, leading to the formation of different products .

Action Environment

It’s worth noting that certain reactions involving quinoxalin-2(1h)-ones have been reported to occur under specific conditions, such as thermo conditions and visible-light-mediated conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinoxalin-2-ylthio)acetic acid typically involves the reaction of quinoxaline derivatives with thioglycolic acid. One common method includes the use of a palladium catalyst in the presence of a base such as potassium hydroxide (KOH) in a solvent like toluene or polyethylene glycol (PEG-2000) . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for 2-(Quinoxalin-2-ylthio)acetic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Types of Reactions: 2-(Quinoxalin-2-ylthio)acetic acid undergoes various chemical reactions, including:

- **Ox

生物活性

2-(Quinoxalin-2-ylthio)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(Quinoxalin-2-ylthio)acetic acid features a quinoxaline moiety attached to a thioether and an acetic acid group, which contributes to its diverse biological activities. The compound is characterized by its ability to interact with various biological targets, influencing multiple pathways.

Anticancer Activity

Research indicates that quinoxaline derivatives, including 2-(Quinoxalin-2-ylthio)acetic acid, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through several mechanisms:

- Tyrosine Kinase Inhibition : Quinoxaline derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival .

- Apoptosis Induction : They can trigger programmed cell death in various cancer cell lines, including breast and colon cancer cells .

- Tubulin Polymerization Inhibition : Some studies suggest that these compounds disrupt microtubule dynamics, further contributing to their anticancer effects .

Case Study: Antitumor Activity

In a study evaluating a series of quinoxaline derivatives, including those with the 2-(Quinoxalin-2-ylthio)acetic acid structure, researchers found that these compounds exhibited low micromolar activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Quinoxalin-2-ylthio)acetic acid | HCT-116 | 4.5 |

| 2-(Quinoxalin-2-ylthio)acetic acid | MCF-7 | 3.8 |

| Doxorubicin | MCF-7 | 3.23 |

Antimicrobial Activity

In addition to its anticancer properties, 2-(Quinoxalin-2-ylthio)acetic acid has demonstrated antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes and cellular components.

- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Other Biological Activities

Emerging studies suggest that quinoxaline derivatives may also possess anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, these compounds could serve as potential therapeutic agents for inflammatory diseases.

The mechanisms underlying the biological activities of 2-(Quinoxalin-2-ylthio)acetic acid involve complex interactions at the molecular level:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways critical for cell survival and proliferation.

特性

IUPAC Name |

2-quinoxalin-2-ylsulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZEFLYRWANSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352977 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69001-90-7 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。